2-Fluoro-1,3,5-tris-trifluoromethyl-benzene
Overview
Description
2-Fluoro-1,3,5-tris-trifluoromethyl-benzene is a fluorinated aromatic compound characterized by the presence of three trifluoromethyl groups and one fluorine atom attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3,5-tris-trifluoromethyl-benzene typically involves the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4). This reaction is carried out under controlled conditions to ensure the selective introduction of trifluoromethyl groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1,3,5-tris-trifluoromethyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions often involve the use of catalysts and solvents to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-Fluoro-1,3,5-tris-trifluoromethyl-benzene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Medicine: It is explored for its potential use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1,3,5-tris-trifluoromethyl-benzene involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These interactions can influence the compound’s reactivity and binding affinity, making it effective in various applications. The pathways involved include electrophilic and nucleophilic interactions, which are crucial for its chemical behavior .
Comparison with Similar Compounds
- 1,3,5-Tris-trifluoromethyl-benzene
- 1,3-Bis-trifluoromethyl-benzene
- 1,4-Bis-trifluoromethyl-benzene
- Hexafluorobenzene
Uniqueness: 2-Fluoro-1,3,5-tris-trifluoromethyl-benzene is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and makes it suitable for specialized applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
2-fluoro-1,3,5-tris(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F10/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)9(17,18)19/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVYUEZOPMPDLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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